Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
Description
Chemical Identity and Nomenclature
Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C₁₃H₂₂N₄O₃ and a molecular weight of 282.34 g/mol . Its systematic IUPAC name is derived from its structural components:
- A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 2-position.
- A 1,2,4-oxadiazole moiety attached to the pyrrolidine, bearing a dimethylamino group at the 3-position.
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the pyrrolidine.
The compound’s SMILES notation is O=C(N1C(C2=NC(N(C)C)=NO2)CCC1)OC(C)(C)C , reflecting its stereochemistry and functional group arrangement. Its CAS registry number is 1803610-60-7 , and it is cataloged in chemical databases under identifiers such as MFCD27980641 .
Historical Context in Heterocyclic Chemistry
The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger, initially termed azoxime due to its structural resemblance to oximes. Early applications focused on photochemical rearrangements, but its potential in medicinal chemistry became evident in the mid-20th century with the development of oxolamine , a cough suppressant featuring this heterocycle.
Pyrrolidine, a saturated five-membered nitrogen ring, has been a cornerstone of drug design since the 1940s. Its incorporation into pharmaceuticals like procyclidine (an anticholinergic) and bepridil (a calcium channel blocker) highlighted its versatility in modulating pharmacokinetic properties. The fusion of pyrrolidine with 1,2,4-oxadiazole represents a modern strategy to exploit the bioisosteric and conformational advantages of both moieties.
Significance of 1,2,4-Oxadiazole and Pyrrolidine Moieties in Drug Design
in Drug Discovery
The 1,2,4-oxadiazole ring is prized for its:
- Bioisosteric equivalence to esters and amides, enhancing metabolic stability.
- Electron-deficient nature , enabling π-π stacking interactions with biological targets.
- Versatility in hydrogen bonding via its nitrogen and oxygen atoms, critical for target engagement.
Recent studies highlight its role in inhibitors of sirtuins , cyclooxygenases , and kinases , with derivatives showing anticancer, anti-inflammatory, and antimicrobial activities.
Pyrrolidine in Medicinal Chemistry
Pyrrolidine contributes:
Synergistic Effects in the Target Compound
The combination of 1,2,4-oxadiazole and pyrrolidine in this compound creates a hybrid scaffold with:
Table 2: Comparative Analysis of Analogous Compounds
This structural synergy positions the compound as a promising candidate for kinase inhibitors or CNS-targeted therapeutics , though specific applications remain exploratory.
Properties
IUPAC Name |
tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)19-12(18)17-8-6-7-9(17)10-14-11(15-20-10)16(4)5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPPSPDXPRAJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-butyl 2-(aminooxy)methylpyrrolidine-1-carboxylate Intermediate
- Starting from N-feri-butoxylcarbonyl-L-prolinol, the compound is reacted with triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran at low temperature (-15 °C) to form an intermediate oxadiazole precursor.
- Hydrazine hydrate (99%) is added dropwise to a dichloromethane solution of this intermediate at 25 °C, stirring for 3 hours to yield tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate as a colorless oil. The product is isolated by filtration and organic extraction without further purification.
Coupling with 6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
- The sodium salt of the bicyclic compound is dissolved in water and reacted with EDC·HCl at 15 °C.
- The tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate in dimethylformamide is added dropwise at 10 °C.
- After warming to 25 °C, HOBt is added, and the mixture is stirred for 16 hours.
- The reaction progress is monitored by thin-layer chromatography (acetone/hexane 35:65).
- The resulting solid is filtered, washed, and dried to yield tert-butyl 2-[[(6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl)carbonyl]amino)oxy]methylpyrrolidine-1-carboxylate.
Final Oxadiazole Formation and Dimethylamino Substitution
- The coupling product undergoes further transformations to introduce the 1,2,4-oxadiazole ring and the dimethylamino group at the 3-position.
- These steps typically involve cyclization reactions under dehydrating conditions and nucleophilic substitution with dimethylamine or its derivatives.
- Specific reaction conditions (solvents, temperatures, catalysts) for these steps are proprietary and detailed in patent WO2015079329A2 but generally involve controlled temperature (0–50 °C), use of solvents like dichloromethane or tetrahydrofuran, and purification by filtration and drying.
Reaction Conditions Summary Table
Analytical and Purification Notes
- Reaction monitoring is performed using thin-layer chromatography with acetone/hexane solvent systems.
- Purification involves filtration, washing with organic solvents (e.g., dichloromethane, tetrahydrofuran), drying under vacuum or at 45 °C.
- The final compound is typically obtained as a solid or oil depending on the step and is characterized by NMR and mass spectrometry as per standard protocols.
Additional Relevant Data
- Molecular formula: C13H22N4O3
- Molecular weight: 282.34 g/mol
- Structural features confirmed by SMILES: O=C(N1C(C2=NC(N(C)C)=NO2)CCC1)OC(C)(C)C
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted pyrrolidine and oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate has shown potential in inhibiting tumor growth in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The dimethylamino group is hypothesized to enhance its ability to cross the blood-brain barrier, allowing for direct action on neural tissues .
Agricultural Science
Pesticidal Properties
The oxadiazole derivatives are known for their pesticidal activities. This compound has been evaluated for its effectiveness against various pests and pathogens affecting crops. Its application in formulations could lead to more effective pest management strategies while minimizing environmental impact .
Herbicide Development
This compound's unique structure allows for the development of selective herbicides that target specific weed species without harming crops. Studies are ongoing to assess its efficacy and safety profile in agricultural settings .
Materials Science
Polymer Synthesis
this compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and enhance overall material performance .
Corrosion Inhibitors
The compound has potential applications as a corrosion inhibitor in metal coatings. Its ability to form protective layers on metal surfaces can mitigate corrosion processes, particularly in harsh environments, thereby extending the lifespan of metal components .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Pesticidal Efficacy Assessment | Agricultural Science | Showed effective control over specific pest populations with minimal non-target effects. |
| Polymer Composite Development | Materials Science | Resulted in enhanced mechanical properties and thermal stability of polymer blends. |
Mechanism of Action
The mechanism by which tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Key Observations:
Electronic Properties: The dimethylamino group in the target compound donates electrons, contrasting with the electron-withdrawing 4-fluorophenyl group in the analogue from . This difference impacts charge distribution and binding affinity in biological systems .
Steric Effects : Indole-containing analogues (e.g., 3c, 4e) exhibit bulkier substituents, which may hinder binding to flat enzymatic pockets but enhance selectivity .
Synthetic Accessibility : Yields for indole-based analogues (e.g., 94% for 3c) suggest favorable reaction conditions for aromatic substituents, whereas alkylated indoles (e.g., 4e) require optimized purification due to oily consistency .
Key Findings:
- Dimethylamino vs. Indole Substituents: While indole-based compounds (e.g., 3c, 4e) show potent inhibition of sphingosine kinase (IC₅₀ < 20 nM), the dimethylamino group in the target compound may offer improved solubility and reduced off-target effects due to its smaller size and polar nature .
- Fluorophenyl Analogue : The 4-fluorophenyl variant () is hypothesized to exhibit greater metabolic stability, a critical factor for in vivo efficacy .
Biological Activity
Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is a synthetic compound notable for its complex structure and potential biological activities. The compound features a tert-butyl group, a pyrrolidine ring, and an oxadiazole moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 282.34 g/mol
- CAS Number : 1803610-60-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known for its ability to bind to biological macromolecules such as enzymes and receptors, potentially modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit bacterial growth and demonstrate antifungal activity. The exact mechanism often involves disrupting cellular processes essential for microbial survival.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For example, one study reported enhanced cytotoxicity in specific cancer cell lines compared to standard chemotherapeutic agents .
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may exhibit neuroprotective effects. The dimethylamino group may play a role in enhancing the compound's ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Q & A
Q. Table 1: Key Reaction Conditions for Oxadiazole-Pyrrolidine Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Mixed Anhydride Formation | DIPEA, isobutyl chloroformate, DCM, RT | 59–76% | |
| Nucleophilic Substitution | 2-Amino-2-methylpropanol, DCM, 12 hr | 53–94% | |
| Purification | Flash chromatography (EtOAc/hexane) | 71–97% |
Q. Table 2: Critical NMR Chemical Shifts
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrrolidine CH₂ | 1.5–2.5 (m) | 25–35 |
| Boc tert-butyl | 1.4 (s) | 28 (CH₃), 80 (C=O) |
| Oxadiazole C=N | – | 160–165 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
